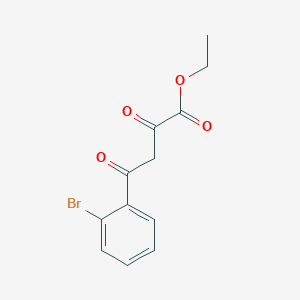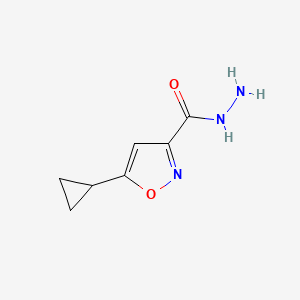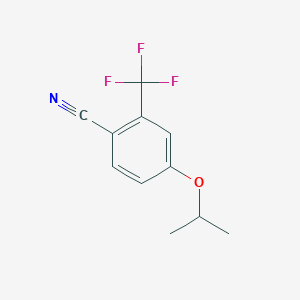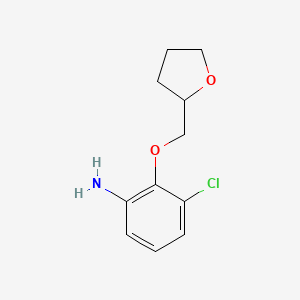
3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine
Vue d'ensemble
Description
“3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine” is a compound that has been used in the synthesis of soluble intrinsic black polyimide with excellent comprehensive properties . It is a new diamine bearing a tetraphenylcyclopentadienone (TPCP) moiety bonded with benzene and fluorine units .
Synthesis Analysis
The synthesis of “3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine” involves a radical approach for catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This compound was reacted with 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) to yield a soluble intrinsic black polyimide (TPCPFPPI) .Molecular Structure Analysis
The molecular structure of “3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine” is characterized by the presence of nitrogen and oxygen as heteroatoms in their structures . The compound possesses hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .Chemical Reactions Analysis
The chemical reactions involving “3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine” include its reaction with 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) to yield a soluble intrinsic black polyimide (TPCPFPPI) . The compound also undergoes catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Applications De Recherche Scientifique
1. Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex
- Application Summary: This compound has been characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra. The aggregation behaviour of this compound was investigated in different solvents and concentrations of in CHCl 3 .
- Methods of Application: The fluorescent properties of the compound in five different solvents such as CHCl 3 CH 2 Cl 2 THF, DMF, DMSO were explained .
- Results or Outcomes: Phthalocyanine complex gave the highest fluorescence quantum yield in CHCl 3 and the lowest fluorescence quantum yield in DMSO .
2. Soluble Intrinsic Black Polyimide
- Application Summary: A new diamine bearing a tetraphenylcyclopentadienone (TPCP) moiety bonded with benzene and fluorine units was synthesized .
- Methods of Application: The diamine was reacted with 4,4′- (hexafluoroisopropylidene) diphthalic anhydride (6FDA) to yield a soluble intrinsic black polyimide (TPCPFPPI) .
- Results or Outcomes: The synthesized TPCPFPPI exhibited complete visible-light absorption with high blackness and opacity. Its cutoff wavelength ( λcut) and CIE (Commission Internationale de I’ Eclairage) parameter L * were 684 nm and 1.33, respectively .
Propriétés
IUPAC Name |
3,4-bis(4-fluorophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O/c16-11-5-1-9(2-6-11)13-14(19-20-15(13)18)10-3-7-12(17)8-4-10/h1-8H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUXCLFZYRVKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2C3=CC=C(C=C3)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-fluorophenyl)-1,2-oxazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine](/img/structure/B1438222.png)

